molecular formula C17H10BrCl3N2 B12638896 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine CAS No. 919006-09-0

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine

Cat. No.: B12638896
CAS No.: 919006-09-0
M. Wt: 428.5 g/mol
InChI Key: SAFNTMZFRCXRMR-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and dichlorophenyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Addition of the Dichlorophenyl Group: The dichlorophenyl group can be added through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine
  • 5-(4-Bromophenyl)-2-(methyl)-4-(2,4-dichlorophenyl)pyrimidine
  • 5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)thiazole

Uniqueness

5-(4-Bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine is unique due to the specific combination of bromine, chlorine, and dichlorophenyl groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

919006-09-0

Molecular Formula

C17H10BrCl3N2

Molecular Weight

428.5 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(chloromethyl)-4-(2,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C17H10BrCl3N2/c18-11-3-1-10(2-4-11)14-9-22-16(8-19)23-17(14)13-6-5-12(20)7-15(13)21/h1-7,9H,8H2

InChI Key

SAFNTMZFRCXRMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)CCl)Br

Origin of Product

United States

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